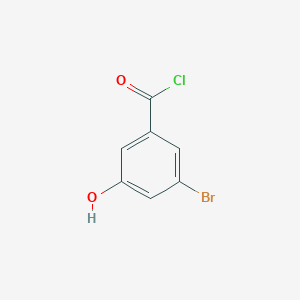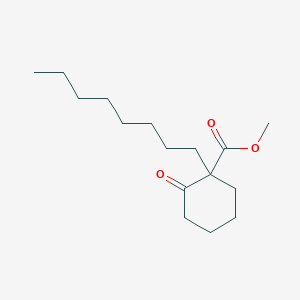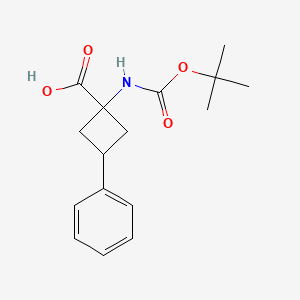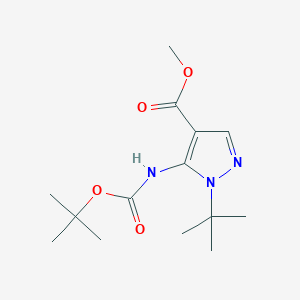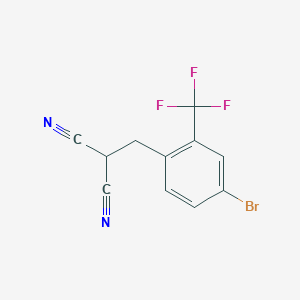![molecular formula C9H12BrNO B1411795 1-[(5-Bromofuran-2-yl)methyl]pyrrolidine CAS No. 1780707-98-3](/img/structure/B1411795.png)
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine
Overview
Description
1-(5-Bromofuran-2-yl)methylpyrrolidine, also known as 1-bromo-5-methyl-2-furylmethanamine, is an organic compound with a molecular formula of C7H10BrN. It is a colorless liquid with a pungent odor and is soluble in water, alcohol, and other organic solvents. 1-(5-Bromofuran-2-yl)methylpyrrolidine is used in a wide variety of scientific applications, including synthesis, medicinal chemistry, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 1-(5-Bromofuran-2-yl)methylpyrrolidine.
Scientific Research Applications
Synthesis of Novel Compounds and Biological Activities
One notable application involves the synthesis of various derivatives with potential antimicrobial activities. For instance, a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial properties, showing interesting activity against certain bacterial strains and the M. tuberculosis H37Rv strain. This suggests that compounds related to “1-[(5-Bromofuran-2-yl)methyl]pyrrolidine” can serve as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Chemical Synthesis and Methodology Development
The compound also finds use in the development of new synthetic methodologies. For example, novel bromo-substituted 4-(2-hydroxyaryl)-5-methyl-2-(pyrrolidin-1-yl)-1,3-dithiol-2-ylium perchlorates have been synthesized from propiophenones, showcasing the compound’s utility in generating new chemical entities with potential applications in various fields (Sarbu et al., 2019).
Exploration of Reaction Mechanisms
Research on “this compound” also extends to understanding reaction mechanisms. Studies involving pyrrolidines highlight the importance of these compounds in organic chemistry, showing their biological effects and applications in medicine, dyes, and agrochemicals. This underlines the compound’s role in facilitating the exploration of polar [3+2] cycloaddition reactions and their mechanisms, leading to the synthesis of pyrrolidines under mild conditions (Żmigrodzka et al., 2022).
Quantum Mechanical and Computational Studies
Furthermore, the compound is a subject of quantum mechanical and computational studies aimed at understanding its electronic structure and physicochemical properties. Such studies provide insights into the molecule’s reactivity, potential as an antioxidant agent, and its interaction with biological targets. This approach helps in designing molecules with improved pharmacological profiles and understanding the fundamental aspects of their reactivity and interactions at the molecular level (Boobalan et al., 2014).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLMDHYHQJNPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



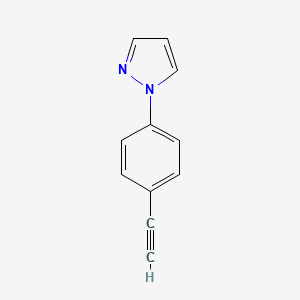
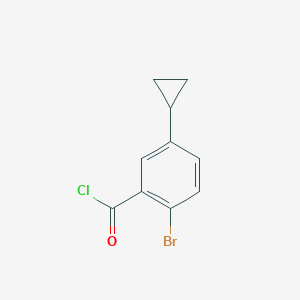
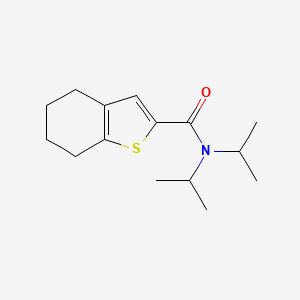

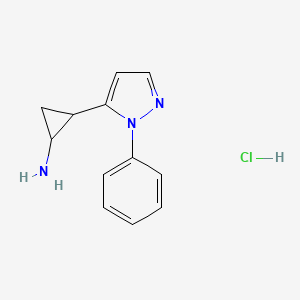
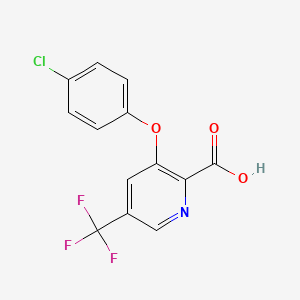
![2-[(7-Chloroquinolin-4-yl)thio]acetyl chloride](/img/structure/B1411725.png)

